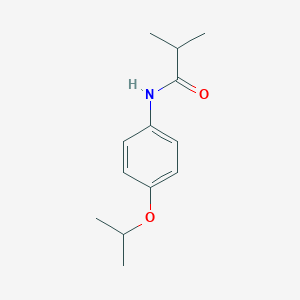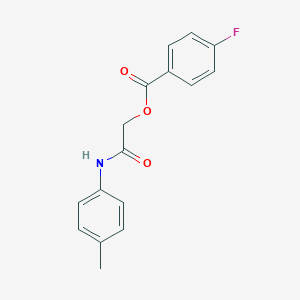
N-(4-isopropoxyphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropoxyphenyl)-2-methylpropanamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential as a performance-enhancing drug. It is classified as a selective androgen receptor modulator (SARM) and has been found to increase endurance and stamina in animal studies. In
Wissenschaftliche Forschungsanwendungen
N-(4-isopropoxyphenyl)-2-methylpropanamide has been extensively studied in animal models for its potential as a performance-enhancing drug. It has been found to increase endurance and stamina in mice and rats, and has also been shown to improve insulin sensitivity and reduce inflammation. In addition, N-(4-isopropoxyphenyl)-2-methylpropanamide has been studied for its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes.
Wirkmechanismus
N-(4-isopropoxyphenyl)-2-methylpropanamide works by activating the peroxisome proliferator-activated receptor delta (PPAR-delta) in the body. PPAR-delta is a nuclear receptor that is involved in the regulation of lipid metabolism and glucose homeostasis. Activation of PPAR-delta by N-(4-isopropoxyphenyl)-2-methylpropanamide leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in increased endurance and stamina.
Biochemical and Physiological Effects:
In addition to its effects on endurance and stamina, N-(4-isopropoxyphenyl)-2-methylpropanamide has been found to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity and reduce inflammation in animal models. In addition, it has been found to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-isopropoxyphenyl)-2-methylpropanamide in lab experiments is its ability to increase endurance and stamina in animal models. This can be useful in studies where physical endurance is a factor, such as studies on exercise physiology or metabolic disorders. However, one limitation of using N-(4-isopropoxyphenyl)-2-methylpropanamide is that its effects on humans are not well understood, and there is limited data on its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on N-(4-isopropoxyphenyl)-2-methylpropanamide. One area of interest is its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its effects on skeletal muscle metabolism and mitochondrial biogenesis. Finally, there is a need for further research on the safety and efficacy of N-(4-isopropoxyphenyl)-2-methylpropanamide in humans, particularly in the context of its potential as a performance-enhancing drug.
Synthesemethoden
N-(4-isopropoxyphenyl)-2-methylpropanamide is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-isopropoxybenzyl alcohol with 2-methylpropanoic acid in the presence of a dehydrating agent. This results in the formation of the intermediate, 4-isopropoxyphenyl-2-methylpropanoic acid. The intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with amines such as methylamine or ethylamine to form the final product, N-(4-isopropoxyphenyl)-2-methylpropanamide.
Eigenschaften
Produktname |
N-(4-isopropoxyphenyl)-2-methylpropanamide |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
2-methyl-N-(4-propan-2-yloxyphenyl)propanamide |
InChI |
InChI=1S/C13H19NO2/c1-9(2)13(15)14-11-5-7-12(8-6-11)16-10(3)4/h5-10H,1-4H3,(H,14,15) |
InChI-Schlüssel |
ACIOLGDIUHDOLQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)OC(C)C |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)


![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)

![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)
![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)


![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)